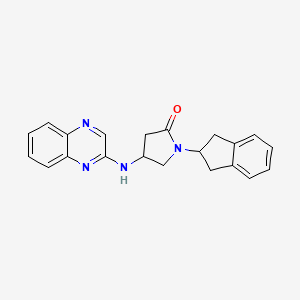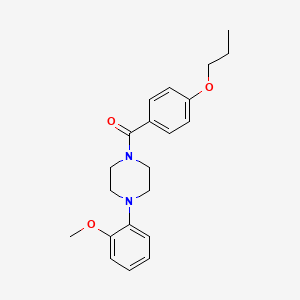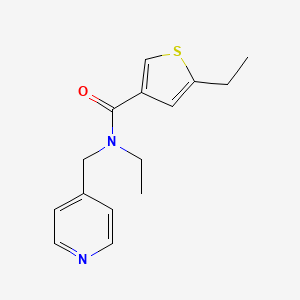
1-(2,3-dihydro-1H-inden-2-yl)-4-(quinoxalin-2-ylamino)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-dihydro-1H-inden-2-yl)-4-(quinoxalin-2-ylamino)pyrrolidin-2-one, also known as JNJ-40411813, is a novel small molecule inhibitor of the phosphodiesterase 1 (PDE1) enzyme. PDE1 is a key enzyme in the regulation of intracellular cyclic nucleotide levels, which play a critical role in the modulation of various physiological processes. JNJ-40411813 has been the subject of extensive scientific research due to its potential therapeutic applications in a variety of diseases, including neurological disorders, cardiovascular diseases, and cancer.
Mecanismo De Acción
1-(2,3-dihydro-1H-inden-2-yl)-4-(quinoxalin-2-ylamino)pyrrolidin-2-one is a selective inhibitor of PDE1, which is a key enzyme in the regulation of intracellular cyclic nucleotide levels. By inhibiting PDE1, this compound increases the levels of cyclic nucleotides, which in turn activate various signaling pathways that modulate cellular processes such as neurotransmission, gene expression, and cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in preclinical models. For example, in a mouse model of Parkinson's disease, this compound was found to protect dopaminergic neurons from degeneration and improve motor function. In a rat model of heart failure, this compound was found to improve cardiac function and reduce fibrosis. In a mouse model of breast cancer, this compound was found to inhibit tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,3-dihydro-1H-inden-2-yl)-4-(quinoxalin-2-ylamino)pyrrolidin-2-one has several advantages for use in laboratory experiments. It is a highly selective inhibitor of PDE1, which reduces the risk of off-target effects. It is also a small molecule, which allows for easy synthesis and modification. However, this compound has some limitations, such as its relatively short half-life and poor solubility in aqueous solutions, which may affect its pharmacokinetics and bioavailability.
Direcciones Futuras
There are several potential future directions for the scientific research on 1-(2,3-dihydro-1H-inden-2-yl)-4-(quinoxalin-2-ylamino)pyrrolidin-2-one. One area of focus could be the development of more potent and selective PDE1 inhibitors based on the structure of this compound. Another area of focus could be the investigation of the therapeutic potential of this compound in other diseases, such as multiple sclerosis, Huntington's disease, and glioblastoma. Finally, the use of this compound as a tool for studying the role of cyclic nucleotides in various physiological processes could also be a promising area of research.
Métodos De Síntesis
The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)-4-(quinoxalin-2-ylamino)pyrrolidin-2-one involves a multi-step process that includes the preparation of key intermediates and the final coupling of the indene and quinoxaline moieties. The synthesis has been described in detail in several scientific publications, including a patent application filed by Janssen Pharmaceutica NV.
Aplicaciones Científicas De Investigación
1-(2,3-dihydro-1H-inden-2-yl)-4-(quinoxalin-2-ylamino)pyrrolidin-2-one has been extensively studied in preclinical models of various diseases, including Parkinson's disease, Alzheimer's disease, stroke, heart failure, and cancer. In these studies, this compound has been shown to have potent neuroprotective, cardioprotective, and anticancer effects.
Propiedades
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)-4-(quinoxalin-2-ylamino)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c26-21-11-16(23-20-12-22-18-7-3-4-8-19(18)24-20)13-25(21)17-9-14-5-1-2-6-15(14)10-17/h1-8,12,16-17H,9-11,13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZRMHQVGPXSBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)N3CC(CC3=O)NC4=NC5=CC=CC=C5N=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-oxo-2-(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethyl]amine hydrochloride](/img/structure/B5348750.png)

![5-(4-fluorophenyl)-7-(3-methoxy-1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5348757.png)

![N-methyl-4-(4-morpholinylmethyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5348771.png)
![5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5348779.png)

![3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5348808.png)

![N~1~,N~1~-diethyl-N~4~-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5348820.png)
![N-(tert-butyl)-2-(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)butanamide](/img/structure/B5348829.png)
![5-(hydroxymethyl)-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-2-furamide](/img/structure/B5348833.png)
![8-[3-(2-chlorophenyl)propanoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5348838.png)
![2-(methylthio)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5348842.png)